molecular formula C4H7N3O B12976156 1-(Methoxymethyl)-1H-1,2,3-triazole

1-(Methoxymethyl)-1H-1,2,3-triazole

Cat. No.: B12976156
M. Wt: 113.12 g/mol
InChI Key: IQSRRFMCWFOLHA-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-1,2,3-triazole is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a methoxymethyl group attached to the triazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The methoxymethyl group can be introduced through various methods, such as the reaction of triazole with methoxymethyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)-1H-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.

    Industry: The compound can be used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its mechanism of action.

Comparison with Similar Compounds

  • 1-(Hydroxymethyl)-1H-1,2,3-triazole
  • 1-(Ethoxymethyl)-1H-1,2,3-triazole
  • 1-(Methoxymethyl)-1H-1,2,4-triazole

Comparison: 1-(Methoxymethyl)-1H-1,2,3-triazole is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity. Compared to 1-(Hydroxymethyl)-1H-1,2,3-triazole, the methoxymethyl derivative may have different pharmacokinetic properties and stability. The position of the nitrogen atoms in the triazole ring (1,2,3 vs. 1,2,4) can also affect the compound’s chemical behavior and interactions.

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

1-(methoxymethyl)triazole

InChI

InChI=1S/C4H7N3O/c1-8-4-7-3-2-5-6-7/h2-3H,4H2,1H3

InChI Key

IQSRRFMCWFOLHA-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CN=N1

Origin of Product

United States

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